molecular formula C20H21BrClN3O2 B4898755 2-bromo-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

2-bromo-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B4898755
M. Wt: 450.8 g/mol
InChI Key: NISAAMBEGRLRAN-UHFFFAOYSA-N
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Description

2-bromo-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a chlorine atom, and a piperazine ring with a propanoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-bromo-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is unique due to the presence of the piperazine ring with a propanoyl substituent, which can impart distinct chemical and biological properties compared to simpler analogs.

Properties

IUPAC Name

2-bromo-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrClN3O2/c1-2-19(26)25-11-9-24(10-12-25)18-8-7-14(13-17(18)22)23-20(27)15-5-3-4-6-16(15)21/h3-8,13H,2,9-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISAAMBEGRLRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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